(3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
The compound "(3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone" features a complex polycyclic architecture combining a benzothiophene moiety and a dithioloquinoline ring system. Key structural attributes include:
Properties
Molecular Formula |
C22H16ClNOS4 |
|---|---|
Molecular Weight |
474.1 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C22H16ClNOS4/c1-11-8-9-14-13(10-11)16-19(28-29-21(16)26)22(2,3)24(14)20(25)18-17(23)12-6-4-5-7-15(12)27-18/h4-10H,1-3H3 |
InChI Key |
ROSWDEYQIHHZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising candidate for the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of benzothiophene and quinoline moieties may impart desirable characteristics, such as enhanced stability or specific electronic properties.
Mechanism of Action
The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Table 1 summarizes key differences between the target compound and two analogues from the evidence:
Key Observations :
- The target compound’s dithioloquinoline and benzothiophene systems likely confer higher molecular weight and steric bulk compared to the biphenyl-thiazole analogue .
- The ethanone derivative (CAS 332073-95-7) shares the dithioloquinoline core but differs in substituents (4-chlorophenoxy vs. 3-chloro-benzothiophene), which may alter solubility and electronic properties .
Electronic and Steric Effects
- The 3-chloro substituent on the benzothiophene in the target compound may induce electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic targets.
- Methyl groups on the dithioloquinoline (4,4,8-trimethyl) likely increase hydrophobicity, which could enhance lipid bilayer penetration but reduce aqueous solubility .
Hydrogen Bonding and Intramolecular Interactions
- The thioxo group in the target compound’s dithioloquinoline system may participate in hydrogen bonding or coordinate metal ions, similar to thiadiazole derivatives with demonstrated antitumor activity .
Retention and Polarity
- Studies on flavonoid retention behavior () suggest that substituent position and intramolecular hydrogen bonding significantly affect polarity. The target compound’s 3-chloro group may disrupt such interactions compared to analogues with para-substituted halogens, altering chromatographic retention profiles .
Biological Activity
The compound (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule that integrates unique structural features conducive to its biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
Structural Characteristics
The compound consists of a benzothiophene moiety and a dithioloquinoline structure , which are known for their diverse biological activities. The presence of functional groups such as chloro and thioxo enhances its reactivity and interaction with biological targets.
Predicted Biological Activities
Based on its structural features, the compound is predicted to exhibit various pharmacological effects. Similar compounds have demonstrated activities such as:
- Anticancer : Inhibiting cancer cell proliferation.
- Antimicrobial : Effective against bacterial and fungal strains.
- Antiviral : Potentially inhibiting viral replication.
Computational methods like PASS (Prediction of Activity Spectra for Substances) support these predictions by analyzing structural features to forecast potential pharmacological effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thioxo group may interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
- Cell Cycle Interference : It may disrupt normal cell cycle progression in cancer cells.
Anticancer Activity
A study investigated the anticancer properties of compounds similar to the target molecule. It was found that derivatives with benzothiophene structures exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value in the low micromolar range against breast cancer cells .
Antimicrobial Efficacy
Another study focused on the antimicrobial activity of benzothiophene derivatives. The results indicated that these compounds were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential for developing new antibiotics .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiophene Core : Starting from commercially available precursors.
- Introduction of Thioxo Group : Utilizing thionation reactions.
- Final Coupling Reaction : Combining the two moieties to form the final product.
Optimizing these synthetic routes is crucial for achieving high yields and purity .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. High-throughput screening methods are often employed to systematically analyze interactions with various biomolecules.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Benzothiophene Derivatives | Contains thiophene ring | Anticancer, Antimicrobial |
| Dithioloquinoline Derivatives | Contains dithiolo moiety | Antiviral, Antiproliferative |
| Thioxo Compounds | Features thioxo functional group | Enzyme inhibition |
The unique combination of both benzothiophene and dithioloquinoline structures in this specific compound may provide synergistic effects not seen in simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
